molecular formula C16H18ClNO4S3 B12190735 5-Chloro-2-(cyclohexylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole

5-Chloro-2-(cyclohexylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole

Cat. No.: B12190735
M. Wt: 420.0 g/mol
InChI Key: WSLXXUCYTJZITR-UHFFFAOYSA-N
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Description

5-Chloro-2-(cyclohexylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of chloro, cyclohexylsulfonyl, and methylphenylsulfonyl groups attached to the thiazole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(cyclohexylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as a 2-aminothiazole, the thiazole ring can be constructed through cyclization reactions.

    Introduction of Substituents: The chloro, cyclohexylsulfonyl, and methylphenylsulfonyl groups can be introduced through substitution reactions using appropriate reagents like chlorinating agents, sulfonyl chlorides, and aryl sulfonyl chlorides.

    Reaction Conditions: These reactions often require specific conditions such as controlled temperature, pH, and the presence of catalysts or solvents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(cyclohexylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace one or more substituents with different groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogenating agents, sulfonyl chlorides, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

5-Chloro-2-(cyclohexylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(cyclohexylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(methylsulfonyl)-4-phenyl-1,3-thiazole
  • 2-(Cyclohexylsulfonyl)-4-(4-methylphenyl)-1,3-thiazole
  • 5-Chloro-4-(4-methylphenyl)-1,3-thiazole

Uniqueness

The unique combination of substituents in 5-Chloro-2-(cyclohexylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in designing specific applications or studying particular biochemical pathways.

Properties

Molecular Formula

C16H18ClNO4S3

Molecular Weight

420.0 g/mol

IUPAC Name

5-chloro-2-cyclohexylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazole

InChI

InChI=1S/C16H18ClNO4S3/c1-11-7-9-13(10-8-11)24(19,20)15-14(17)23-16(18-15)25(21,22)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3

InChI Key

WSLXXUCYTJZITR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3CCCCC3)Cl

Origin of Product

United States

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